2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S/c15-12-5-1-2-6-13(12)21(18,19)16-11-14(20-10-9-17)7-3-4-8-14/h1-2,5-6,16-17H,3-4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCJYQHPZJMXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2Br)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure, which features a benzenesulfonamide core with a bromo substituent and a cyclopentyl group substituted with a hydroxyethoxy moiety. Understanding its chemical properties is crucial for elucidating its biological mechanisms.
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Several studies have demonstrated that benzenesulfonamides possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) in the range of 6.28 to 6.72 mg/mL against pathogens such as E. coli and S. aureus .
- Anti-inflammatory Activity : The anti-inflammatory potential of benzenesulfonamides has been highlighted in studies where these compounds inhibited carrageenan-induced edema in animal models. In particular, some derivatives showed up to 94.69% inhibition at specific time points .
- Antioxidant Activity : Compounds in this class have also been evaluated for their antioxidant capabilities, which are crucial for protecting cells from oxidative stress .
Antimicrobial Activity Data
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 4a | P. aeruginosa | 6.67 |
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4e | C. albicans | 6.63 |
| 4e | A. niger | 6.28 |
Anti-inflammatory Activity Results
| Compound | % Inhibition at 1h | % Inhibition at 2h | % Inhibition at 3h |
|---|---|---|---|
| 4a | 94.69 | - | - |
| 4c | 89.66 | - | - |
Case Studies
- In Vivo Studies : A study conducted on rats demonstrated the efficacy of similar benzenesulfonamide compounds in reducing inflammation induced by carrageenan injection, showcasing their potential as anti-inflammatory agents .
- In Vitro Studies : Another investigation focused on the antimicrobial properties of these compounds, revealing that modifications to the benzenesulfonamide structure could enhance activity against resistant strains of bacteria .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural uniqueness lies in its hydroxyethoxy-cyclopentylmethyl substituent. Comparisons with analogous sulfonamides reveal key differences in solubility, steric effects, and reactivity (Table 1):
Table 1: Structural and Physicochemical Comparison
Spectral Data and Physical Properties
Table 2: Comparative Spectral Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key intermediates like brominated benzenesulfonyl chlorides and cyclopentylmethylamine derivatives are often used . To improve yields:
- Optimize solvent polarity (e.g., DMF or THF) to stabilize intermediates .
- Use catalysts like DMAP for sulfonamide bond formation .
- Monitor reaction progress via TLC or HPLC to minimize side products .
- Data Insight : Studies on analogous sulfonamides report yields of 60–85% under inert atmospheres .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify bromine and hydroxyethoxy groups via coupling patterns (e.g., for cyclopentyl protons) .
- X-Ray Crystallography : Resolves stereochemistry of the cyclopentyl and benzenesulfonamide moieties .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected ~400–450 g/mol) .
Advanced Research Questions
Q. How does the hydroxyethoxy group influence the compound’s reactivity in biological or catalytic systems?
- Methodological Answer :
- Hydrogen Bonding : The hydroxyethoxy group enhances solubility and participates in hydrogen bonding with biomolecular targets (e.g., enzymes) .
- pH-Dependent Stability : Under acidic conditions, the ether bond may hydrolyze, requiring buffered media (pH 6–8) for biological assays .
- Comparative Studies : Replace the hydroxyethoxy group with methoxy or ethoxy analogs to isolate its effects .
Q. What computational methods are suitable for modeling interactions between this compound and protein targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Corolate substituent effects (e.g., bromine position) with activity using Gaussian-based descriptors .
Q. How can Design of Experiments (DOE) optimize reaction conditions for scaled-up synthesis?
- Methodological Answer :
- Factor Screening : Use Plackett-Burman designs to prioritize variables (temperature, catalyst loading, solvent ratio) .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) identifies optimal conditions (e.g., 70°C, 1.2 eq. catalyst) .
- Case Study : A DOE approach for a similar sulfonamide reduced impurities by 30% .
Q. How do structural modifications (e.g., bromine substitution) affect thermodynamic stability?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures () of brominated vs. chlorinated analogs .
- Crystallinity Studies : XRD reveals that bromine’s larger atomic radius reduces crystal symmetry, lowering melting points by 10–15°C vs. chloro analogs .
Data Contradictions and Resolution
Q. Conflicting reports exist about the compound’s solubility in polar solvents. How can this be resolved experimentally?
- Methodological Answer :
- Solubility Assays : Use UV-Vis spectroscopy to measure saturation concentrations in DMSO, water, and ethanol .
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers (common cause of conflicting data) .
- Literature Review : Prioritize studies using standardized IUPAC solubility protocols .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
